methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of enaminone intermediates with hydrazine derivatives under basic conditions . The reaction conditions often include the use of solvents like ethyl acetate and water, with bases such as potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process by providing better control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system and are used in similar applications.
Uniqueness
Methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of both the sulfonyl and carboxylate functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H17N5O4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H17N5O4S/c1-8-6-11(15(21)24-5)13-10(3)18-20(14(13)16-8)25(22,23)12-7-19(4)17-9(12)2/h6-7H,1-5H3 |
InChI Key |
ARPBUARBCVMMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)S(=O)(=O)C3=CN(N=C3C)C)C)C(=O)OC |
Origin of Product |
United States |
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